molecular formula C11H18N2O2 B2435852 [(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanol CAS No. 1969287-74-8

[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanol

Cat. No.: B2435852
CAS No.: 1969287-74-8
M. Wt: 210.277
InChI Key: SOGRBOCBSTUAKK-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanol is a chiral compound featuring a pyrazole ring attached to an oxane (tetrahydropyran) ring, with a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-ethyl-1H-pyrazole and 3-hydroxyoxane.

    Reaction Steps:

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Continuous Flow Chemistry: Enhancing reaction efficiency and safety.

    Catalyst Optimization: Using more efficient catalysts to improve yield and reduce reaction time.

    Purification Techniques: Employing advanced purification methods like chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can undergo reduction reactions, such as the reduction of the pyrazole ring using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form chlorides, which can further react with nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO₄ under mild conditions.

    Reduction: Hydrogen gas with Pd/C or NaBH₄ for selective reductions.

    Substitution: SOCl₂, PBr₃, or other halogenating agents under anhydrous conditions.

Major Products

    Oxidation: Formation of the corresponding aldehyde or ketone.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated derivatives, which can be further functionalized.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Building Block: Utilized in asymmetric synthesis due to its chiral centers.

Biology

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its unique structure.

    Biological Activity: Studied for antimicrobial and anti-inflammatory properties.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of various diseases due to its bioactive properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Catalysis: Employed as a ligand in catalytic reactions to improve selectivity and efficiency.

Mechanism of Action

The mechanism by which [(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanol exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the oxane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    [(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanol: Similar structure but with a methyl group instead of an ethyl group.

    [(2R,3S)-2-(1-phenyl-1H-pyrazol-5-yl)oxan-3-yl]methanol: Contains a phenyl group, which may alter its biological activity and chemical reactivity.

Uniqueness

[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanol is unique due to its specific chiral centers and the presence of both a pyrazole and oxane ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-2-13-10(5-6-12-13)11-9(8-14)4-3-7-15-11/h5-6,9,11,14H,2-4,7-8H2,1H3/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGRBOCBSTUAKK-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2C(CCCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC=N1)[C@H]2[C@@H](CCCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.